molecular formula C26H34N2O7 B2590294 Thalidomide-O-C8-Boc

Thalidomide-O-C8-Boc

Cat. No.: B2590294
M. Wt: 486.6 g/mol
InChI Key: XHFRZVFJJQOBAQ-UHFFFAOYSA-N
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Description

Thalidomide-O-C8-Boc is a derivative of Thalidomide, primarily used as a Cereblon ligand in the recruitment of CRBN protein. This compound is significant in the formation of PROTACs (Proteolysis Targeting Chimeras), which are used to degrade specific proteins by linking them to an E3 ubiquitin ligase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-C8-Boc involves multiple steps, starting from ThalidomideThe reaction conditions typically involve the use of organic solvents like DMSO (dimethyl sulfoxide) and reagents such as Boc anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow synthesis techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C8-Boc undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups to the molecule .

Scientific Research Applications

Thalidomide-O-C8-Boc has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-O-C8-Boc involves its binding to the CRBN protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the degradation of transcription factors like IKZF1 and IKZF3, which are crucial in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-C8-Boc is unique due to its specific structure, which allows it to form PROTACs effectively. This capability makes it a valuable tool in targeted protein degradation, distinguishing it from other Thalidomide derivatives .

Properties

IUPAC Name

tert-butyl 9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O7/c1-26(2,3)35-21(30)13-8-6-4-5-7-9-16-34-19-12-10-11-17-22(19)25(33)28(24(17)32)18-14-15-20(29)27-23(18)31/h10-12,18H,4-9,13-16H2,1-3H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFRZVFJJQOBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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